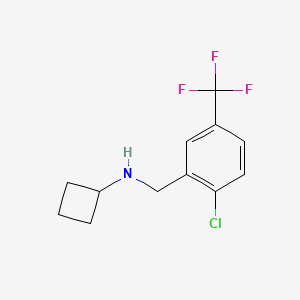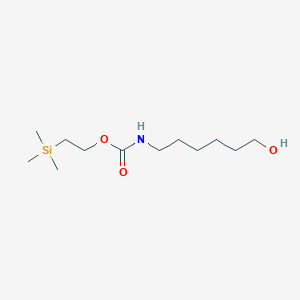
(S)-2-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)octanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)octanoic acid is a synthetic organic compound that belongs to the class of amino acids It features a trimethylsilyl group, which is often used in organic synthesis to protect reactive functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)octanoic acid typically involves the following steps:
Protection of the amino group: The amino group of the starting amino acid is protected using a trimethylsilyl group. This is achieved by reacting the amino acid with trimethylsilyl chloride in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified by reacting with an alcohol, such as ethanol, in the presence of a catalyst like sulfuric acid.
Formation of the final product: The protected amino acid ester is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)octanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
(S)-2-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)octanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)octanoic acid involves its interaction with specific molecular targets. The trimethylsilyl group protects the amino group, allowing selective reactions to occur at other sites. This protection is crucial in multi-step synthesis processes, ensuring the integrity of the amino group until it is needed for further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)hexanoic acid: Similar structure but with a shorter carbon chain.
(S)-2-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)decanoic acid: Similar structure but with a longer carbon chain.
Uniqueness
(S)-2-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)octanoic acid is unique due to its specific carbon chain length and the presence of the trimethylsilyl group, which provides distinct chemical properties and reactivity compared to its analogs.
Propriétés
IUPAC Name |
(2S)-2-(2-trimethylsilylethoxycarbonylamino)octanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO4Si/c1-5-6-7-8-9-12(13(16)17)15-14(18)19-10-11-20(2,3)4/h12H,5-11H2,1-4H3,(H,15,18)(H,16,17)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOICYURRDKXVGY-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)NC(=O)OCC[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](C(=O)O)NC(=O)OCC[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO4Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.47 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














